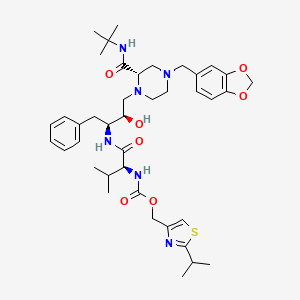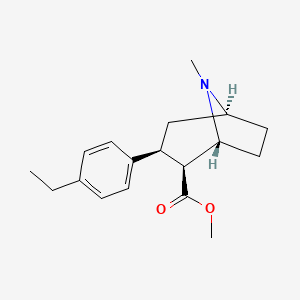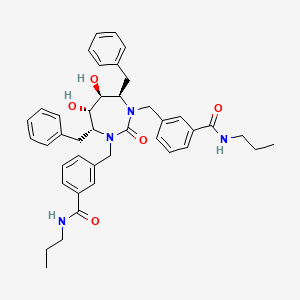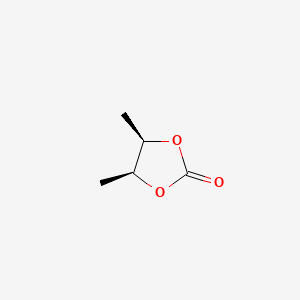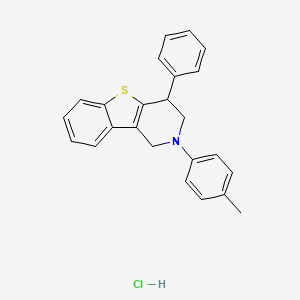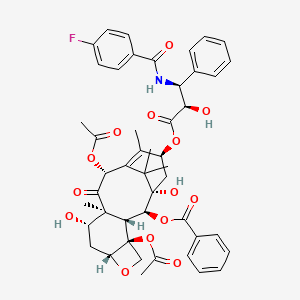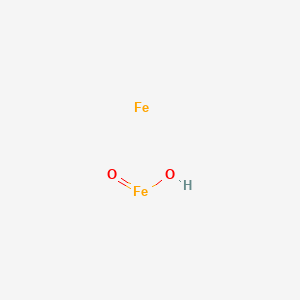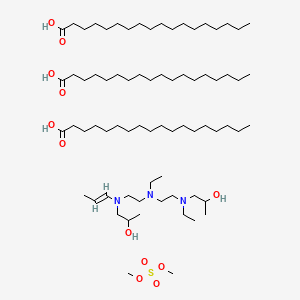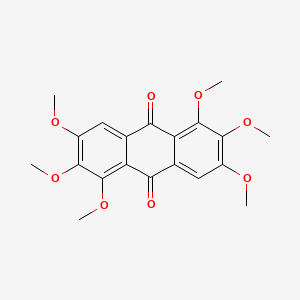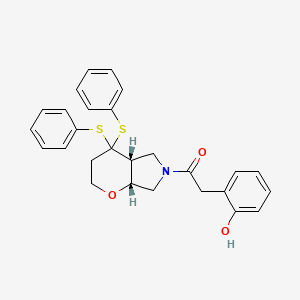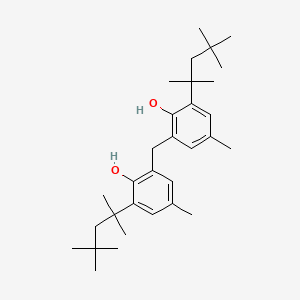
2,2'-Methylenebis(4-methyl-6-tert-octylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is a synthetic phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes, making it valuable in industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) typically involves the condensation of 4-methyl-6-tert-octylphenol with formaldehyde under acidic or basic conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the methylene bridge between the phenolic rings.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .
化学反应分析
Types of Reactions
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学研究应用
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential protective effects against oxidative stress-related diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
作用机制
The primary mechanism by which 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) exerts its effects is through the inhibition of oxidative processes. The phenolic groups in the compound donate hydrogen atoms to free radicals, neutralizing them and preventing the initiation of oxidative chain reactions . This antioxidant activity is crucial in protecting materials from oxidative degradation.
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with similar properties but different alkyl substituents.
2,2’-Methylenebis(6-tert-butyl-p-cresol): A related compound with tert-butyl groups instead of tert-octyl groups.
Uniqueness
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is unique due to its specific tert-octyl substituents, which provide enhanced solubility and compatibility with various polymer matrices compared to its tert-butyl analogs . This makes it particularly effective in applications requiring high oxidative stability and material compatibility.
属性
CAS 编号 |
14020-52-1 |
|---|---|
分子式 |
C31H48O2 |
分子量 |
452.7 g/mol |
IUPAC 名称 |
2-[[2-hydroxy-5-methyl-3-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C31H48O2/c1-20-13-22(26(32)24(15-20)30(9,10)18-28(3,4)5)17-23-14-21(2)16-25(27(23)33)31(11,12)19-29(6,7)8/h13-16,32-33H,17-19H2,1-12H3 |
InChI 键 |
LLLUKUXKUSKFLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)CC(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)CC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



